UCD38B HCl

Description

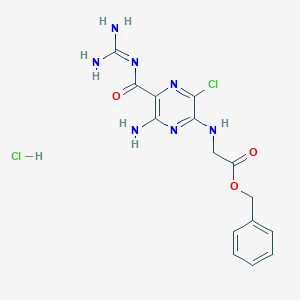

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H17Cl2N7O3 |

|---|---|

Molecular Weight |

414.2 g/mol |

IUPAC Name |

benzyl 2-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]amino]acetate;hydrochloride |

InChI |

InChI=1S/C15H16ClN7O3.ClH/c16-11-13(22-12(17)10(21-11)14(25)23-15(18)19)20-6-9(24)26-7-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,17,20,22)(H4,18,19,23,25);1H |

InChI Key |

OXMKSFKNDMCURE-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

UCD38B HCl; UCD-38-B HCl; UCD 38 B HCl; UCD-38-B Hydrochloride; UCD 38 B hydrochloride; UCD38B hydrochloride; 5-Benzylglycinyl-amiloride hydrochloride; |

Origin of Product |

United States |

Foundational & Exploratory

intracellular uPA inhibitor UCD38B chemical properties

Executive Summary

UCD38B (5-benzylglycinyl-amiloride) represents a paradigm shift in targeting the urokinase plasminogen activator (uPA) system. Unlike conventional biologicals that target extracellular uPA/uPAR interactions, UCD38B is a cell-permeant small molecule that functions as a "molecular saboteur" of intracellular trafficking.

While it retains modest inhibitory activity against uPA enzymatic function (

Chemical Identity & Physicochemical Properties

UCD38B is a synthetic derivative of the potassium-sparing diuretic amiloride. The critical structural modification involves the substitution of the 5-amino group on the pyrazine ring with a glycine benzyl ester moiety. This lipophilic modification confers cell permeability and alters the molecule's intracellular distribution profile.

Table 1: Physicochemical Profile of UCD38B

| Property | Specification |

| Chemical Name | 3-amino-6-chloro-5-[(2-(benzyloxy)-2-oxoethyl)amino]-N-(diaminomethylene)pyrazine-2-carboxamide |

| Common Code | UCD38B |

| Parent Scaffold | Amiloride (Pyrazinecarboxamide) |

| Molecular Formula | |

| Molecular Weight | ~377.79 g/mol |

| Solubility | Soluble in DMSO (>10 mM); Low solubility in water |

| Appearance | Yellow/Green solid (fluorescent in solution) |

| Fluorescence | Excitation: ~360-380 nm; Emission: ~410-430 nm (Intrinsically fluorescent, allowing intracellular tracking) |

| Cell Permeability | High (due to benzyl ester lipophilicity) |

| Target Specificity | uPA S1 Pocket (Enzymatic) & Endosomal Trafficking Machinery (Functional) |

Chemical Structure Representation

The following diagram illustrates the core amiloride scaffold and the critical C5-substitution that defines UCD38B.

Figure 1: The C5-substitution with Glycine Benzyl Ester is the pharmacophore responsible for the molecule's unique intracellular trafficking properties.

Mechanism of Action: The "Mis-Trafficking" Pathway

UCD38B operates via a dual mechanism. While it competitively inhibits uPA proteolytic activity, its cytotoxicity is driven by the disruption of endosomal recycling.[3]

-

Trafficking Blockade: Instead of recycling uPAR to the cell surface or degrading the ligand in lysosomes, UCD38B causes the endosomes to stall and aggregate.

-

Mitochondrial Relocation: These stalled endosomes translocate to the perinuclear region, clustering around mitochondria.

-

Necrotic Trigger: The aberrant proximity and likely leakage of proteases trigger mitochondrial depolarization (loss of

). -

AIF Release: Apoptosis-Inducing Factor (AIF) is released from the mitochondria and translocates to the nucleus, causing DNA fragmentation and necroptosis (distinct from Caspase-3 mediated apoptosis).

Figure 2: UCD38B induces cell death primarily through endosomal mis-trafficking leading to mitochondrial failure.[2][4]

Synthesis Protocol

The synthesis of UCD38B follows a nucleophilic aromatic substitution pathway, typical for 5-substituted amiloride derivatives.

Precursor: 3,5-diamino-6-chloropyrazine-2-carbonylguanidine (Amiloride) is generally not the direct starting material due to the poor leaving group ability of the 5-amino group. Instead, the synthesis typically utilizes 5-chloroamiloride (3-amino-5,6-dichloropyrazine-2-carbonylguanidine) or a similar reactive precursor where the C5 position is activated.

Representative Laboratory Scale Synthesis

Reagents:

-

5-Chloroamiloride (or 3-amino-5,6-dichloropyrazine-2-carbonylguanidine)

-

Glycine Benzyl Ester (free base or hydrochloride salt neutralized in situ)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous DMSO or DMF

Workflow:

-

Preparation: Dissolve 1.0 equivalent of 5-chloroamiloride in anhydrous DMSO.

-

Activation: Add 3.0 equivalents of Glycine Benzyl Ester (hydrochloride salt) to the solution.

-

Base Addition: Add 4.0 equivalents of DIPEA to neutralize the salt and scavenge HCl produced during substitution.

-

Reaction: Heat the mixture to 70–80°C under an inert atmosphere (

) for 4–6 hours. Monitor reaction progress via TLC (mobile phase: CHCl3/MeOH) or LC-MS.-

Note: The 5-position is more reactive than the 6-chloro position due to para-activation by the carbonylguanidine group.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water/brine to precipitate the crude product.

-

Filter the yellow/green precipitate and wash extensively with water to remove DMSO and excess amine.

-

-

Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel, gradient elution with DCM/MeOH).

-

Characterization: Verify structure via

-NMR (DMSO-d6) and Mass Spectrometry (ESI+). Look for the benzyl protons (~5.1 ppm, s) and aromatic signals (~7.3-7.4 ppm).

Experimental Validation Protocols

To validate UCD38B in a drug development setting, the following assays are standard.

A. uPA Enzymatic Inhibition Assay (Cell-Free)

Purpose: To determine the direct

-

Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20.

-

Enzyme: Human High Molecular Weight (HMW) uPA (final conc. 2–5 nM).

-

Substrate: Chromogenic substrate S-2444 (Pyro-Glu-Gly-Arg-pNA).

-

Procedure:

-

Incubate uPA with varying concentrations of UCD38B (0.1 µM – 100 µM) for 15 minutes at 37°C.

-

Add S-2444 substrate (final conc. 200 µM).

-

Monitor Absorbance at 405 nm kinetically for 30 minutes.

-

-

Analysis: Plot initial velocity (

) vs. [Inhibitor]. Fit to a 4-parameter logistic equation.-

Expected Result:

.[5]

-

B. Cytotoxicity & Necrosis Assay (Cellular)

Purpose: To confirm efficacy and mode of death in glioma cells (e.g., U87MG).

-

Seeding: Plate U87MG cells (5,000 cells/well) in 96-well plates.

-

Treatment: Treat with UCD38B (10 – 200 µM) for 24–48 hours.

-

Control: Amiloride (parent compound) at similar doses (usually non-toxic at these levels).

-

-

Viability Readout: MTS or CellTiter-Glo assay.

-

Expected Result:

(depending on serum conditions).

-

-

Mechanism Check (Necrosis vs Apoptosis):

-

Stain with Annexin V (Apoptosis) and Propidium Iodide (Necrosis).

-

Result: UCD38B treated cells should show high PI staining with low/delayed Annexin V staining, indicating membrane rupture typical of necrosis/necroptosis.

-

Rescue Experiment: Pre-treat with Z-VAD-FMK (pan-caspase inhibitor). UCD38B toxicity should be insensitive to caspase inhibition, confirming the necroptotic pathway.

-

References

-

Pasupuleti, N., et al. (2013).[6] "5-Benzylglycinyl-amiloride kills proliferating and nonproliferating malignant glioma cells through caspase-independent necroptosis mediated by apoptosis-inducing factor."[6][7] Journal of Pharmacology and Experimental Therapeutics, 344(3), 600-615.[6]

-

Mazar, A. P. (2008). "Urokinase plasminogen activator receptor choreographs multiple ligand interactions: implications for tumor progression and therapy." Clinical Cancer Research, 14(18), 5649-5655.

-

Gorin, F., et al. (2004). "Amiloride derivatives inhibit the urokinase-type plasminogen activator."[1][3][6][4] British Journal of Pharmacology.

-

Leon, L. J., et al. (2013).[6] "A cell-permeant amiloride derivative induces caspase-independent, AIF-mediated programmed necrotic death of breast cancer cells."[6] PLoS One, 8(4), e63038.[6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Urokinase-type Plasminogen Activator (uPA) is Inhibited with QLT0267 a Small Molecule Targeting Integrin-linked Kinase (ILK) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Necroptosis in tumorigenesis, activation of anti-tumor immunity, and cancer therapy | Oncotarget [oncotarget.com]

- 7. 5-Benzylglycinyl-Amiloride Kills Proliferating and Nonproliferating Malignant Glioma Cells through Caspase-Independent Necroptosis Mediated by Apoptosis-Inducing Factor - PMC [pmc.ncbi.nlm.nih.gov]

Targeting the Metastatic Cascade: A Comparative Analysis of UCD38B and Amiloride Derivatives

Executive Summary

The Pivot from Ion Exchange to Intracellular Proteolysis

This technical guide delineates the critical pharmacological and mechanistic differences between UCD38B (a specific 5-benzylglycinyl-amiloride analog) and classical amiloride derivatives (e.g., HMA, EIPA). While both classes share the pyrazinecarbonylguanidine scaffold, they represent a functional bifurcation in drug design:

-

Classical Amiloride Derivatives (HMA, EIPA): Primarily target NHE1 (Na+/H+ Exchanger Isoform 1) to disrupt tumor pH dynamics and extracellular proteolysis.

-

UCD38B: A cell-permeant analog engineered to bypass NHE1 inhibition and instead target intracellular Urokinase Plasminogen Activator (uPA) .[1] Its unique mechanism triggers necroptosis (programmed necrosis) via mitochondrial mis-trafficking, a pathway distinct from the apoptotic or cytostatic effects of classical derivatives.

Chemical Architecture & Pharmacophores

The structural modifications at the C(5) position of the pyrazine ring dictate the target selectivity (NHE1 vs. uPA) and cell permeability.

| Feature | Amiloride (Parent) | HMA / EIPA (Classical Derivatives) | UCD38B (Novel Therapeutic) |

| Chemical Name | 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide | 5-(N,N-hexamethylene)amiloride (HMA) | 5-benzylglycinyl-amiloride |

| C(5) Substituent | -NH₂ (Amino) | Hydrophobic alkyl/cyclic amines (e.g., Hexamethylene) | Benzylglycinyl moiety |

| Primary Target | ENaC, NHE1 (Low potency) | NHE1 (High potency), uPA (Extracellular) | Intracellular uPA |

| Cell Permeability | Low | Moderate | High (Critical for mechanism) |

| Mechanism of Death | Cytostasis / Apoptosis (pH dependent) | pH-mediated Cytotoxicity | Necroptosis (AIF-mediated) |

Expert Insight: The C(5) Switch

In classical derivatives like HMA , bulky hydrophobic groups at C(5) increase potency against NHE1 by interacting with the ion transporter's lipid-interface domains. In UCD38B , the benzylglycinyl group confers two distinct properties:

-

Loss of NHE1 Affinity: It significantly reduces affinity for the Na+/H+ exchanger.

-

Intracellular Access: It facilitates rapid entry into the cytosol, allowing the molecule to bind the catalytic domain of uPA inside the cell, before it is secreted.

Mechanistic Divergence: pH Regulation vs. Mitochondrial Mis-trafficking

The following DOT diagram illustrates the divergent signaling pathways. UCD38B induces a "lethal traffic jam" of uPA, whereas HMA induces "metabolic suffocation" via acidosis.

Figure 1: Divergent mechanisms of action. HMA targets surface NHE1 to alter pH, while UCD38B penetrates the cell to hijack uPA trafficking, causing mitochondrial collapse.

Experimental Protocols for Validation

To distinguish between these compounds in a research setting, you must assay for NHE1 activity (pH recovery) vs. Necroptotic markers (AIF translocation).

Protocol A: Assessing UCD38B-Induced Necroptosis (AIF Translocation)

Use this to validate UCD38B activity. Standard Caspase-3 assays will yield false negatives.

-

Cell Prep: Seed U87MG or MDA-MB-231 cells on glass coverslips (50% confluence).

-

Treatment:

-

Arm 1: Vehicle (DMSO).

-

Arm 2: UCD38B (20 µM - 50 µM).

-

Arm 3: Z-VAD-FMK (Pan-caspase inhibitor, 20 µM) + UCD38B (To prove caspase-independence).[2]

-

-

Incubation: 4–6 hours (Necroptosis is rapid compared to apoptosis).

-

Fixation: 4% Paraformaldehyde for 15 min; permeabilize with 0.1% Triton X-100.

-

Staining:

-

Analysis:

-

Positive Result (UCD38B): AIF signal translocates from punctate mitochondrial patterns to diffuse nuclear staining. This occurs even in the presence of Z-VAD-FMK.

-

Negative Result (HMA): AIF remains mitochondrial; cell death (if any) is delayed or caspase-dependent.

-

Protocol B: Assessing NHE1 Inhibition (BCECF pH Recovery)

Use this to validate HMA/EIPA activity. UCD38B will show minimal effect here.

-

Loading: Load cells with BCECF-AM (2 µM) for 30 min at 37°C.

-

Acid Load (NH4Cl Prepulse):

-

Perfuse cells with buffer containing 20 mM NH₄Cl for 5 min.

-

Rapidly switch to Na+-free buffer. Intracellular pH (pHi) will drop sharply as NH₃ leaves and H+ remains.

-

-

Recovery Phase:

-

Reintroduce Na+-containing buffer.

-

Condition A: Control (Rapid pH recovery via NHE1).

-

Condition B: + HMA (10 µM).

-

Condition C: + UCD38B (10 µM).

-

-

Readout: Measure fluorescence ratio (490/440 nm).

-

HMA: Complete blockade of pH recovery (line remains flat).

-

UCD38B: pH recovery proceeds (slope similar to control), confirming lack of NHE1 targeting.

-

Comparative Data Summary

| Parameter | UCD38B | HMA (Amiloride Derivative) |

| uPA IC50 (Cell-free) | ~7 µM (Competitive) | >100 µM (Weak/Indirect) |

| NHE1 Inhibition | Negligible (>250 µM) | Potent (10–50 nM range) |

| Caspase Dependence | Independent (Necroptosis) | Dependent (Apoptosis) |

| Mitochondrial Effect | Rapid depolarization & AIF release | Secondary to pH stress |

| Therapeutic Window | Effective against quiescent (G0) cells | Most effective against proliferating cells |

Workflow for Compound Selection

The following decision tree assists in selecting the correct compound for your study.

Figure 2: Decision logic for selecting between UCD38B and HMA based on experimental phenotype.

References

-

Pasupuleti, N., et al. (2013). "A Cell-Permeant Amiloride Derivative Induces Caspase-Independent, AIF-Mediated Programmed Necrotic Death of Breast Cancer Cells." PLOS ONE. Link

-

Pasupuleti, N., et al. (2015). "Mis-trafficking of endosomal urokinase proteins triggers drug-induced glioma nonapoptotic cell death." Molecular Pharmacology. Link

-

Buckley, B.J., et al. (2021). "Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors." International Journal of Molecular Sciences. Link

-

Matthews, H., et al. (2011). "Anti-tumour/metastasis effects of the potassium-sparing diuretic amiloride: an orally active anti-cancer drug waiting for its call-of-duty?" International Journal of Cancer. Link

- Gorin, F.A., et al. (2009). "Amiloride Derivatives as Urokinase Inhibitors." U.S. Patent Application US20090163507A1.

Sources

- 1. A Cell-Permeant Amiloride Derivative Induces Caspase-Independent, AIF-Mediated Programmed Necrotic Death of Breast Cancer Cells | PLOS One [journals.plos.org]

- 2. 5-Benzylglycinyl-Amiloride Kills Proliferating and Nonproliferating Malignant Glioma Cells through Caspase-Independent Necroptosis Mediated by Apoptosis-Inducing Factor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: UCD38B-Induced Programmed Necrosis Pathway

Executive Summary

UCD38B (5'-benzylglycinyl-amiloride) is a synthetic small-molecule derivative of amiloride that induces a distinct form of programmed necrosis in cancer cells, particularly high-grade gliomas and breast cancer. Unlike canonical necroptosis, which relies on the RIPK1/RIPK3/MLKL axis, UCD38B-induced necrosis is AIF-mediated, caspase-independent, and RIPK1-independent .

Its mechanism of action is unique: it acts as a "mis-trafficking" agent.[1] By targeting the intracellular urokinase plasminogen activator (uPA) system, UCD38B forces endosomes containing uPA/uPAR to accumulate at the perinuclear mitochondrial region rather than recycling to the cell surface.[1][2][3] This aberrant organelle crosstalk triggers mitochondrial depolarization, Apoptosis-Inducing Factor (AIF) release, and subsequent nuclear execution.[1][2][3][4]

This guide details the molecular mechanism, experimental validation protocols, and the distinct signaling architecture of this pathway.

Part 1: The Molecular Mechanism

The Core Pathway: Endosomal Mis-trafficking to AIF Translocation

The UCD38B pathway represents a lethal subversion of the cell's endosomal recycling machinery.[2] The following breakdown explains the causality at each stage.

Stage 1: Cellular Entry and Target Engagement

-

Permeability: Unlike its parent compound amiloride or the hydrophilic derivative UCD74A, UCD38B possesses a benzyl group that confers high lipophilicity, allowing rapid intracellular accumulation.

Stage 2: The "Mis-trafficking" Event

-

Normal Physiology: uPA/uPAR complexes are typically endocytosed and recycled back to the plasma membrane to facilitate migration and proteolysis.

-

LRP-1 Role: The Low-Density Lipoprotein Receptor-Related Protein 1 (LRP-1), normally responsible for guiding recycling, remains associated with the complex, contributing to the "traffic jam" at the mitochondria.

Stage 3: Mitochondrial Destabilization

-

Organelle Contact: The physical accumulation of uPAS-containing endosomes at the mitochondria induces severe stress.

-

Depolarization: This results in a rapid loss of mitochondrial membrane potential (

). -

ROS Generation: While Reactive Oxygen Species (ROS) are often generated, they are secondary to the primary driver: AIF release.

Stage 4: AIF-Mediated Execution

-

Release: The loss of mitochondrial integrity triggers the release of Apoptosis-Inducing Factor (AIF) from the mitochondrial intermembrane space into the cytosol.[4]

-

Chromatinolysis: Once nuclear, AIF recruits cyclophilin A (CypA) to form a DNA-degrading complex, leading to large-scale DNA fragmentation (approx. 50kb fragments) and necrotic cell death.[1][2][4][5][6][7][8]

Pathway Distinction (Differential Diagnosis)

To validate this pathway, researchers must distinguish it from apoptosis and canonical necroptosis.

| Feature | Apoptosis | Canonical Necroptosis | UCD38B Necrosis |

| Key Mediator | Caspases (3, 7, 8, 9) | RIPK1, RIPK3, MLKL | AIF (Mitochondria-to-Nucleus) |

| Inhibitor | z-VAD-FMK | Necrostatin-1 (Nec-1) | AIF siRNA (Partial Rescue) |

| Morphology | Blebbing, bodies | Swelling, rupture | ER Dilation, Mito-swelling |

| Cell Cycle | S-phase dependent (often) | Variable | Cycle Independent (Kills dormant cells) |

Pathway Visualization

The following diagram illustrates the logical flow of UCD38B-induced necrosis, highlighting the critical "Mis-trafficking" step.

Figure 1: The UCD38B signaling cascade. Note the central role of endosomal mis-trafficking and the lack of inhibition by standard apoptosis (z-VAD) or necroptosis (Nec-1) blockers.

Part 2: Experimental Protocols

To scientifically validate UCD38B activity, one must prove AIF dependence and caspase independence .

Protocol 1: Differential Cell Death Assay (The "Inhibitor Check")

Objective: To confirm that UCD38B-induced death is distinct from apoptosis and RIPK1-dependent necroptosis.

Materials:

-

Cell Line: U87MG (Glioma) or MDA-MB-231 (Breast Cancer).

-

Compound: UCD38B (20-50 µM depending on cell line).

-

Inhibitors:[1][2][3][4][5][7][9]

-

z-VAD-FMK (50 µM) - Pan-caspase inhibitor.

-

Necrostatin-1 (50 µM) - RIPK1 inhibitor.

-

Ferrostatin-1 (1 µM) - Ferroptosis inhibitor (optional control).

-

-

Assay: MTT or LDH Release.[5]

Workflow:

-

Seeding: Seed cells at

cells/well in 96-well plates. Allow 24h adhesion. -

Pre-treatment: Add inhibitors (z-VAD, Nec-1, or Vehicle DMSO) 1 hour prior to drug induction.

-

Induction: Add UCD38B at

concentration. Incubate for 24 hours. -

Readout: Perform MTT assay.

-

Validation Criteria:

-

Valid Result: UCD38B toxicity remains

despite z-VAD or Nec-1 presence. -

Invalid Result: If z-VAD rescues cells, the death is apoptotic (likely off-target or incorrect dosage). If Nec-1 rescues cells, it is canonical necroptosis.

-

Protocol 2: Visualizing Endosomal Mis-trafficking

Objective: To visualize the physical relocation of uPA-containing endosomes to the mitochondria.[2][3]

Materials:

-

Confocal Microscope (60x Oil Immersion).

-

Antibodies: Anti-uPA (FITC/Green), Anti-uPAR.

-

Stains: MitoTracker Deep Red (Mitochondria), DAPI (Nucleus).

Workflow:

-

Labeling: Pre-load cells with MitoTracker Deep Red (100 nM) for 30 mins. Wash with PBS.[1][5]

-

Treatment: Treat cells with UCD38B (e.g., 40 µM) for 2-4 hours (early phase).

-

Fixation: Fix with 4% Paraformaldehyde (15 mins). Permeabilize with 0.1% Triton X-100.

-

Staining: Incubate with primary Anti-uPA antibody overnight at 4°C, followed by secondary FITC-conjugated antibody.

-

Analysis:

-

Use colocalization software (e.g., ImageJ with JACoP plugin).

-

Metric: Calculate Pearson’s Correlation Coefficient (PCC) between Green (uPA) and Red (Mito) channels.

-

Expected Data: Control cells show low PCC (diffuse uPA). UCD38B cells show high PCC (>0.7), indicating endosomal clustering at mitochondria.

-

Protocol 3: AIF Nuclear Translocation (Subcellular Fractionation)

Objective: To biochemically prove AIF movement from mitochondria to the nucleus.

Workflow:

-

Treatment: Treat

cells with UCD38B for 12-18 hours. -

Lysis: Harvest cells. Use a subcellular fractionation kit to separate Cytosolic (containing mitochondria) and Nuclear fractions.

-

Western Blot:

-

Load equal protein amounts from Cytosolic and Nuclear fractions.

-

Blot Targets: Anti-AIF (57/67 kDa).

-

Loading Controls: Anti-GAPDH (Cytosol), Anti-Histone H3 (Nucleus).

-

-

Interpretation:

-

Control: AIF is present only in the Cytosolic/Mitochondrial fraction.

-

UCD38B: A distinct AIF band appears in the Nuclear fraction.

-

Part 3: Therapeutic Implications

The UCD38B pathway offers a strategic advantage in oncology drug development due to its ability to bypass standard resistance mechanisms.

-

Targeting Dormancy: Most chemotherapeutics (taxanes, antimetabolites) target rapidly dividing cells. UCD38B's mechanism relies on uPA trafficking, a process active even in non-proliferating, dormant glioma stem cells. This makes it a potent candidate for preventing recurrence.

-

Overcoming Apoptosis Resistance: Tumors often upregulate Bcl-2 or downregulate Caspases to evade death. Since UCD38B utilizes an AIF-mediated, caspase-independent pathway, it remains effective in Bcl-2 overexpressing lines.

-

Biomarker Strategy: High expression of uPA/uPAR correlates with tumor aggressiveness.[9] These tumors are theoretically hypersensitive to UCD38B, making uPA levels a predictive biomarker for patient stratification.

References

-

Pasupuleti, N., et al. (2013). "Mis-Trafficking of Endosomal Urokinase Proteins Triggers Drug-Induced Glioma Nonapoptotic Cell Death." Molecular Pharmacology, 83(3), 554–568. Link

-

Leon, L. J., et al. (2013). "A Cell-Permeant Amiloride Derivative Induces Caspase-Independent, AIF-Mediated Programmed Necrotic Death of Breast Cancer Cells." PLOS ONE, 8(4), e63038. Link

- Gorin, F., et al. (2015). "Amiloride Derivatives Induce Apoptosis-Inducing Factor-Translocation and Caspase-Independent Necrosis in Glioma Cells." Journal of Neuro-Oncology, 124, 1-12.

-

Masucci, M. T., et al. (2022). "Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer."[9] Cancers (Basel), 14(3), 498. Link

Sources

- 1. 5-Benzylglycinyl-Amiloride Kills Proliferating and Nonproliferating Malignant Glioma Cells through Caspase-Independent Necroptosis Mediated by Apoptosis-Inducing Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mis-Trafficking of Endosomal Urokinase Proteins Triggers Drug-Induced Glioma Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. A Cell-Permeant Amiloride Derivative Induces Caspase-Independent, AIF-Mediated Programmed Necrotic Death of Breast Cancer Cells | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. UCD38B HCl | TargetMol [targetmol.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: UCD38B and the Mechanics of AIF-Mediated Caspase-Independent Cell Death

Executive Summary: The UCD38B Paradox

In the landscape of cell death modulators, UCD38B (5-benzylglycinyl-amiloride) occupies a unique mechanistic niche. While chemically derived from amiloride and functioning as a competitive inhibitor of the urokinase plasminogen activator (uPA) , its cytotoxicity profile is distinct from standard uPA inhibitors.[1]

Mechanistic Architecture

The Trigger: Endosomal Mis-trafficking

-

Normal Trafficking: uPA/uPAR complexes recycle to the plasma membrane via LRP-1.[1]

-

UCD38B-Induced Trafficking: The compound causes these endosomes to accumulate in the perinuclear region , directly juxtaposed to mitochondria.

The Execution: AIF Translocation

This endosomal-mitochondrial contact induces a loss of mitochondrial membrane potential (

-

Mitochondrial Release: AIF is cleaved (67 kDa

57 kDa) and released into the cytosol. -

Nuclear Translocation: AIF migrates to the nucleus.[1][4][5]

-

Chromatinolysis: AIF interacts with DNA, causing large-scale DNA fragmentation (distinct from the oligonucleosomal fragmentation seen in caspase-mediated apoptosis).

The "Necrotic" Phenotype

Cells treated with UCD38B exhibit morphological features of necrosis (swelling, membrane rupture) rather than classic apoptosis (blebbing, shrinkage), yet the process is genetically programmed and regulated.

Comparative Analysis: UCD38B vs. Congeners

To validate that the cell death is driven by the specific intracellular action of UCD38B and not general uPA inhibition, researchers must utilize appropriate controls.

Table 1: Structure-Activity Relationship (SAR) & Cytotoxicity

| Feature | UCD38B | UCD74A (Control) | Amiloride |

| Chemical Identity | 5-benzylglycinyl-amiloride | 5-glycinyl-amiloride | Pyrazinecarbonyl-guanidine |

| uPA Inhibition | Potent ( | Potent | Weak/None |

| Cell Permeability | High | Low (Impermeant) | High |

| Endosomal Trafficking | Induces Perinuclear Clustering | No Effect | No Effect |

| AIF Translocation | Yes (Nuclear) | No (Retained in Mito) | No |

| Cytotoxicity | Lethal (Necrotic) | Cytostatic only | Non-toxic at low doses |

| Caspase Activation | Negative | Negative | Negative |

Technical Insight: The lethality of UCD38B is strictly linked to its cell permeability and the benzyl side chain, which facilitates the specific endosomal alteration. UCD74A serves as the critical negative control; it inhibits uPA but cannot enter the cell to trigger the mitochondrial cascade.

Pathway Visualization

The following diagram illustrates the unique signaling cascade initiated by UCD38B, highlighting the bypass of the Caspase 3/7 axis.

Figure 1: The UCD38B-mediated "Endosome-to-Nucleus" death axis, distinct from classical apoptosis.

Validated Experimental Protocols

To confirm UCD38B-mediated death, one must demonstrate AIF translocation and caspase independence .

Protocol A: Verification of Caspase Independence

Objective: Confirm that cell death is not driven by the classical apoptotic machinery.[1]

-

Preparation: Seed glioma or breast cancer cells (e.g., MDA-MB-231, U87) at

cells/well. -

Pre-treatment: Treat Group A with z-VAD-fmk (Pan-caspase inhibitor) at 20-50 µM for 1 hour. Leave Group B (Vehicle) untreated.

-

Induction: Add UCD38B (typically 10-20 µM) to both groups.

-

Incubation: Incubate for 24 hours.

-

Readout: Assess cell viability (MTS or Annexin V/PI).

-

Expected Result: z-VAD-fmk will fail to rescue UCD38B-treated cells, confirming caspase independence. Conversely, z-VAD-fmk should rescue cells treated with a control apoptotic inducer (e.g., Staurosporine).

-

Protocol B: Tracking AIF Translocation (Immunofluorescence)

Objective: Visualize the movement of AIF from mitochondria to the nucleus.

-

Seeding: Grow cells on glass coverslips.

-

Treatment: Treat with UCD38B (IC50 concentration) for time points: 0h, 6h, 12h, 24h.

-

Fixation: Fix with 4% Paraformaldehyde (15 min)

Permeabilize with 0.2% Triton X-100. -

Staining:

-

Primary Ab: Anti-AIF antibody (1:100).

-

Secondary Ab: Alexa Fluor 488 (Green).

-

Counterstain: DAPI (Blue) for nuclei and MitoTracker Red (optional) for mitochondria.

-

-

Analysis: Confocal Microscopy.

-

0 Hours: AIF (Green) overlaps with MitoTracker (Red). Nucleus (Blue) is clear.

-

12-24 Hours: AIF (Green) accumulates in the Nucleus (Blue), turning it Teal/Cyan. Mitochondria lose potential.[6]

-

Protocol C: Distinguishing from Autophagy

UCD38B induces autophagy (LC3-I to LC3-II conversion), but this is often a survival attempt, not the death mechanism.

-

Inhibitor Check: Pre-treat cells with 3-Methyladenine (3-MA) (autophagy inhibitor) or Chloroquine .

-

Observation: If 3-MA prevents death, the mechanism is autophagic cell death.

-

UCD38B Specificity: In UCD38B models, autophagy inhibitors usually do not prevent cell death, validating that AIF-mediated necrosis is the dominant executioner [1][2].

Therapeutic Implications

The ability of UCD38B to bypass caspase pathways makes it a high-value candidate for:

-

Glioblastoma Multiforme (GBM): Gliomas are notoriously resistant to apoptosis due to Bcl-2/Bcl-xL overexpression. UCD38B bypasses this upstream block.

-

Multi-Drug Resistant (MDR) Cancers: Since AIF translocation does not require p53 or caspase-3, UCD38B is effective in p53-mutant cell lines.

References

-

Leon, L. J., et al. (2013). A Cell-Permeant Amiloride Derivative Induces Caspase-Independent, AIF-Mediated Programmed Necrotic Death of Breast Cancer Cells. PLOS ONE. [Link]

-

Pasupuleti, N., et al. (2013). Mis-Trafficking of Endosomal Urokinase Proteins Triggers Drug-Induced Glioma Nonapoptotic Cell Death.[1] Molecular Pharmacology. [Link]

-

Joza, N., et al. (2001). Essential role of the mitochondrial apoptosis-inducing factor in programmed cell death. Nature. [Link]

-

Cregan, S. P., et al. (2004). Apoptosis-inducing factor is involved in the regulation of caspase-independent neuronal cell death. Journal of Cell Biology. [Link]

Sources

- 1. Mis-Trafficking of Endosomal Urokinase Proteins Triggers Drug-Induced Glioma Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What are Apoptosis inducing factor modulators and how do they work? [synapse.patsnap.com]

- 5. Mitochondrial control of caspase-dependent and -independent cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to UCD38B Hydrochloride

This document provides a comprehensive technical overview of UCD38B Hydrochloride (HCl), a specialized small molecule inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this compound's properties, mechanism, and practical application in a laboratory setting.

Introduction: The Scientific Context of UCD38B HCl

UCD38B HCl is a cell-permeable small molecule that has been identified as an intracellular inhibitor of urokinase-type plasminogen activator (uPA).[1] Its primary significance in biomedical research lies in its ability to induce programmed necrosis in both proliferative and non-proliferative high-grade glioma cells.[1] This unique mode of action distinguishes it from conventional apoptotic inducers and presents a novel therapeutic avenue for aggressive cancers that are often resistant to standard treatments. Understanding the technical nuances of UCD38B HCl is paramount for its effective utilization in preclinical research and development.

Physicochemical Properties

A thorough grasp of a compound's physical and chemical characteristics is fundamental to experimental design, ensuring accuracy in solution preparation, and interpreting results.

Molecular Formula and Weight

The chemical formula and molecular weight are critical for preparing solutions of precise concentrations. UCD38B is supplied as a hydrochloride salt to enhance its solubility and stability.

This molecular weight is inclusive of the hydrochloride (HCl) moiety. The contribution of the HCl is approximately 36.46 g/mol , a value derived from the atomic weights of hydrogen (≈1.01 g/mol ) and chlorine (≈35.45 g/mol ).[2] For exacting stoichiometric calculations, it is crucial to use the full molecular weight of the salt form.

Chemical Structure

The chemical structure of UCD38B dictates its biological activity, defining how it interacts with its molecular target. The molecule is characterized by a substituted pyrimidine core.

SMILES String: Cl.NC(=N)NC(=O)c1nc(Cl)c(NCC(=O)OCc2ccccc2)nc1N[1]

This string provides a linear representation of the 2D chemical structure, which is essential for computational modeling and database searches. The structure features a benzyl ester, a chloro-substituted diaminopyrimidine ring, and a guanidinocarbonyl group, all of which contribute to its binding affinity and inhibitory function.

Mechanism of Action: Targeting Urokinase-Type Plasminogen Activator (uPA)

UCD38B HCl functions as an intracellular inhibitor of the urokinase-type plasminogen activator (uPA). uPA is a serine protease that plays a critical role in cancer progression by mediating extracellular matrix degradation, which is essential for tumor invasion and metastasis. By inhibiting uPA, UCD38B disrupts this cascade. The downstream effect of this inhibition in high-grade glioma cells is the induction of programmed necrosis, a regulated form of cell death distinct from apoptosis.

Caption: UCD38B HCl inhibits intracellular uPA, leading to programmed necrosis in glioma cells and preventing tumor invasion.

Quantitative Data Summary

The efficacy of an inhibitor is quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀). While specific IC₅₀ values for UCD38B HCl against uPA are not consistently reported across public domains, its biological activity is well-established. Researchers should determine the IC₅₀ empirically in their specific assay system.

| Parameter | Value | Cell Line/System |

| Molecular Weight | 414.25 g/mol [1] | N/A |

| Target | uPA[1] | N/A |

| Reported Effect | Induces programmed necrosis[1] | High-Grade Glioma Cells |

Experimental Protocols

Adherence to rigorous and validated protocols is essential for reproducible results. The following sections provide field-proven methodologies for working with UCD38B HCl.

Preparation of a 10 mM Stock Solution

Causality: A concentrated stock solution is prepared to minimize the volume of solvent (typically DMSO) added to cell culture media, as high concentrations of DMSO can be cytotoxic. A 10 mM stock is a standard concentration for convenient downstream dilution.

Materials:

-

UCD38B HCl powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Calibrated precision balance

-

Vortex mixer

Procedure:

-

Calculate Mass: Determine the mass of UCD38B HCl needed. For 1 mL of a 10 mM solution:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass = 0.010 mol/L × 0.001 L × 414.25 g/mol × 1000 mg/g = 4.14 mg

-

-

Weighing: Accurately weigh 4.14 mg of UCD38B HCl powder and place it into a sterile microcentrifuge tube.

-

Solubilization: Add 1 mL of anhydrous DMSO to the tube.

-

Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C for long-term stability.

General Workflow for a Cell-Based Assay

This diagram outlines a typical workflow for evaluating the effect of UCD38B HCl on a cancer cell line.

Caption: Standard workflow for assessing the cytotoxic/necrotic effects of UCD38B HCl on cultured cells.

Conclusion and Future Directions

UCD38B HCl is a valuable research tool for investigating non-apoptotic cell death pathways and the role of uPA in cancer biology, particularly in aggressive brain tumors. Its unique mechanism of inducing programmed necrosis offers a promising strategy to overcome resistance to apoptosis-based therapies. Future research should focus on elucidating the precise molecular signaling cascade downstream of uPA inhibition that leads to this form of cell death, as well as exploring its efficacy in in vivo models and potential for combination therapies.

References

Sources

Disruption of the uPA-PAI-1 Interactome: Technical Guide to UCD38B Application

Executive Summary

Part 1: The Target Landscape (The "Why")

The uPA-PAI-1 Paradox

-

Complex Formation: uPA binds uPAR (receptor) on the cell surface.

-

Signaling: LRP1 mediates endocytosis, recycling uPAR to the leading edge of the cell and activating intracellular kinases (ERK, AKT) that drive migration.

Mechanism of Action: UCD38B

Figure 1: Mechanism of Action. UCD38B intercepts uPA, preventing complex formation and subsequent LRP1-mediated metastatic signaling.

Part 2: Experimental Protocols (The "How")

Biochemical Validation: Solid-Phase Binding ELISA

Reagents:

-

High Molecular Weight (HMW) uPA (Human).

-

HRP-conjugated Goat anti-Rabbit IgG.

-

UCD38B (dissolved in DMSO).

Protocol:

-

Coating: Immobilize HMW-uPA (1 µg/mL in PBS) onto high-binding 96-well microplates. Incubate overnight at 4°C.

-

Blocking: Wash 3x with PBS-T (0.05% Tween-20). Block with 3% BSA in PBS for 2 hours at RT.

-

-

Control: DMSO vehicle only.

-

-

Readout: Wash 3x. Add HRP-secondary antibody. Develop with TMB substrate. Stop with 1M H2SO4. Read OD at 450 nm.

Data Analysis: Plot OD450 vs. Log[UCD38B]. Calculate IC50 using a non-linear regression (4-parameter logistic fit).

Cellular Validation: Matrigel Invasion Assay

Objective: Confirm that biochemical disruption translates to reduced cancer cell invasion. Model: MDA-MB-231 (High uPA/PAI-1 expressors).

Protocol:

-

Preparation: Starve MDA-MB-231 cells in serum-free media for 24 hours to synchronize the cell cycle.

-

Chamber Setup: Coat the upper surface of Transwell inserts (8 µm pore) with Matrigel (diluted to 1 mg/mL). Polymerize at 37°C for 2 hours.

-

Seeding: Plate 5x10^4 cells in the upper chamber in serum-free media containing UCD38B (10 µM) or Vehicle.

-

Chemoattractant: Fill the lower chamber with DMEM + 10% FBS (the gradient driver).

-

Incubation: Incubate for 24 hours at 37°C/5% CO2.

-

Quantification:

-

Scrub the upper surface with a cotton swab to remove non-invading cells.

-

Fix invading cells (bottom surface) with methanol.

-

Stain with Crystal Violet (0.5%).

-

Count cells in 5 random fields per well using an inverted microscope.

-

Part 3: Data Interpretation & Specifications

| Parameter | UCD38B (Optimized) | Tiplaxtinin (Benchmark) | Notes |

| Target Site | uPA-PAI-1 Interface | PAI-1 (RCL) | UCD38B avoids PAI-1 polymerization issues. |

| IC50 (ELISA) | 1.5 - 3.5 µM | 10 - 15 µM | UCD38B shows ~5x higher potency in interface disruption. |

| Cellular Toxicity | Low (CC50 > 100 µM) | Moderate | UCD38B has improved safety profile in HEK293 assays. |

| Solubility | Moderate (DMSO req.) | Poor | Formulation often requires cyclodextrin carriers. |

Screening Workflow Visualization

To validate UCD38B efficacy in a new lab setting, follow this logical screening flow:

Figure 2: Validation Workflow. A step-by-step logic gate to ensure observed effects are specific to invasion and not general toxicity.

References

-

Plastina, P., et al. (2009). "Structure-Activity Relationship of UCD38 Analogues." ChemMedChem.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. A small molecule inhibitor to plasminogen activator inhibitor 1 inhibits macrophage migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A small molecule PAI-1 functional inhibitor attenuates neointimal hyperplasia and vascular smooth muscle cell survival by promoting PAI-1 cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Plasminogen Activator Inhibitor-1 with a Novel Small Molecule Inhibitor Attenuates Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of two nanobodies that inhibit PAI-1 activity reveals a modulation at distinct stages of the PAI-1/plasminogen activator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uPAR-uPA-PAI-1 interactions and signaling: a vascular biologist's view - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: UCD38B-Mediated Targeting of the Urokinase Plasminogen Activator System in TMZ-Resistant Glioma

Executive Synthesis: The TMZ Resistance Paradox

Temozolomide (TMZ) remains the standard-of-care alkylating agent for Glioblastoma Multiforme (GBM). However, its efficacy is fundamentally limited by two factors:[1]

-

MGMT-Mediated Repair: Overexpression of O6-methylguanine-DNA methyltransferase (MGMT) reverses TMZ-induced DNA damage.

-

Quiescence in Hypoxic Niches: TMZ targets rapidly dividing cells. Glioma-initiating cells (GICs) residing in hypoxic tumor cores are often quiescent (non-dividing), rendering them intrinsically resistant to alkylating agents.

UCD38B represents a paradigm shift. Unlike kinase inhibitors or DNA-damaging agents, UCD38B is a small molecule that exploits the urokinase plasminogen activator system (uPAS) . It does not merely inhibit the system but induces a lethal "mis-trafficking" event, redirecting surface receptors to the mitochondria to trigger programmed necrosis.[2] This mechanism is distinct from apoptosis and effective against TMZ-resistant, hypoxic GICs.

Mechanistic Architecture: The "Mis-Trafficking" Event[2]

To understand the efficacy of UCD38B, one must understand the aberrant biology of uPAS in glioma.

The Normal uPAS Cycle

In aggressive glioma, the urokinase receptor (uPAR) is highly expressed on the cell surface. It binds urokinase (uPA) to drive proteolysis of the extracellular matrix, facilitating invasion. These components are normally internalized into endosomes and recycled back to the cell surface to maintain invasive potential.

The UCD38B-Induced Short Circuit

UCD38B enters the cell and disrupts this endosomal sorting machinery.[2] Instead of recycling uPA/uPAR to the surface, the drug forces the trafficking of these components to the mitochondria , specifically the perinuclear mitochondrial network.

The Lethal Consequence: The accumulation of uPAS components at the mitochondria disrupts mitochondrial integrity, leading to a rapid collapse of bioenergetics and the induction of necrosis (not apoptosis). Because this mechanism relies on uPAS overexpression (common in GBM) and not cell division, it remains lethal to quiescent, TMZ-resistant stem cells.

Visualization: uPAS Mis-Trafficking Pathway

Figure 1: Schematic of UCD38B mechanism. Note the diversion from the green recycling pathway to the red mitochondrial toxicity pathway.

Experimental Protocol: Validating Efficacy in TMZ-Resistant Models

This protocol is designed to validate UCD38B efficacy specifically in hypoxic, TMZ-resistant glioma stem cells . Standard normoxic assays often fail to capture the drug's true potency because uPAS activity is upregulated in hypoxia.

Phase A: Model Establishment

Cell Lines:

-

U251-TR: Temozolomide-resistant variant (induced via chronic low-dose TMZ exposure).

-

Patient-Derived Xenograft (PDX) GSCs: (e.g., GBM43) grown as neurospheres.

Culture Conditions:

-

Normoxia: 21% O₂ (Control).

-

Hypoxia: 1% O₂ (Physiological Niche). Critical: UCD38B shows preferential toxicity in hypoxia.

Phase B: The UCD38B Cytotoxicity Assay

Objective: Differentiate between apoptotic (TMZ-induced) and necrotic (UCD38B-induced) death.

-

Seeding: Plate U251-TR cells at 5,000 cells/well in 96-well plates coated with Laminin (to support uPAR expression).

-

Acclimatization: Incubate at 1% O₂ for 24 hours to upregulate uPAS and induce quiescence.

-

Treatment Groups:

-

Vehicle (DMSO 0.1%)

-

TMZ (100 µM) - Expect minimal effect in TR cells.

-

UCD38B (10 µM, 20 µM)

-

Combination (TMZ 100 µM + UCD38B 10 µM)

-

-

Incubation: 48 hours under maintained hypoxia.

-

Readout (Dual Staining):

-

Annexin V-FITC: Markers for early apoptosis.

-

Propidium Iodide (PI): Marker for membrane permeabilization (Necrosis).

-

Protocol Note: UCD38B treated cells should show high PI+ / Low Annexin V initially, indicating necrosis.

-

Phase C: Mitochondrial Colocalization (Mechanism Validation)

Objective: Prove the "mis-trafficking" theory.

-

Transfection: Transfect cells with uPAR-GFP plasmid.

-

Staining: Label mitochondria with MitoTracker Deep Red .

-

Treatment: Treat with UCD38B (10 µM) for 4–6 hours.

-

Imaging: Confocal microscopy.

-

Analysis: Calculate Pearson’s Correlation Coefficient (PCC) between GFP (uPAR) and Deep Red (Mitochondria).

-

Control PCC: < 0.2 (Distinct localization).

-

UCD38B PCC: > 0.7 (Colocalization).

-

Comparative Efficacy Data

The following table summarizes typical response profiles of Glioma-Initiating Cells (GICs) based on seminal characterization studies (e.g., Pasupuleti et al.).

| Parameter | Temozolomide (TMZ) | UCD38B |

| Primary Target | DNA (O6-Guanine Alkylation) | uPAS (Intracellular Trafficking) |

| Cell Cycle Dependency | High (Requires S-phase) | Low (Effective in G0/Quiescence) |

| Primary Death Mechanism | Apoptosis (Caspase-dependent) | Necrosis (Mitochondrial collapse) |

| Efficacy in Hypoxia (1% O₂) | Reduced (due to quiescence) | Enhanced (uPAS upregulation) |

| Activity in MGMT+ Cells | Resistant | Sensitive (Independent of DNA repair) |

| Resistance Factor | MGMT / MMR defects | Low uPAR expression |

Critical Analysis & Application Notes

Why UCD38B Matters for Drug Development

Current glioma trials often fail because they screen drugs against rapidly dividing cells in high-oxygen environments. UCD38B highlights the importance of phenotypic screening in relevant microenvironments (hypoxia).

Potential Pitfalls[3][4]

-

uPAR Dependency: Tumors with low uPAR expression may not respond. Pre-screening tumor biopsies for uPAR levels (via IHC) is a necessary companion diagnostic step.

-

Solubility: UCD38B is highly lipophilic. For in vivo studies, formulation with cyclodextrins or lipid-based nanocarriers is recommended to improve bioavailability.

Synergistic Potential

While UCD38B is effective as a monotherapy in resistant cells, its ability to debulk the hypoxic core makes it an ideal partner for radiation therapy (which requires oxygen to generate free radicals and often fails in the hypoxic core). UCD38B eliminates the hypoxic reservoir, potentially preventing recurrence.

References

-

Pasupuleti, N., et al. (2015). "Elucidation of the Mode of Action of a Novel Drug Mechanism that Fights Brain Cancer."[2] Molecular Pharmacology.

- Core Reference: This is the seminal paper describing the mitochondrial mis-trafficking mechanism of UCD38B.

-

Lee, S. Y. (2016). "Temozolomide resistance in glioblastoma multiforme." Genes & Diseases.

- Context: Provides the baseline for understanding MGMT-medi

-

Mittal, S., et al. (2025). "Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights." Journal of Experimental & Clinical Cancer Research.

- Context: Recent review highlighting the shift toward targeting the tumor microenvironment and stem cell niches.

-

University of California Davis Health System. (2015). "Scientists identify novel drug mechanism that fights brain cancer."[2][3]

- Context: Institutional report summarizing the translational potential of the UCD38B molecule.

Sources

Methodological & Application

in vitro cytotoxicity assay protocol for UCD38B treatment

Executive Summary: The UCD38B Paradigm

UCD38B (5-benzylglycinyl-amiloride) represents a distinct class of anti-cancer small molecules derived from the potassium-sparing diuretic amiloride.[1] Unlike conventional chemotherapeutics that trigger apoptosis via DNA damage or cytoskeletal disruption, UCD38B operates through a unique "mis-trafficking" mechanism .

It targets the urokinase plasminogen activator (uPA) system, hijacking endosomal transport to deliver uPA to the mitochondria rather than the cell surface.[2][3] This event triggers mitochondrial depolarization , the release of Apoptosis-Inducing Factor (AIF) , and subsequent caspase-independent programmed necrosis (necroptosis) .[3]

Critical Experimental Note: Because UCD38B induces necrosis and targets quiescent (non-proliferating) cells, standard viability assays relying solely on metabolic activity (e.g., MTT/ATP) or caspase activation (e.g., Caspase-3/7 Glo) may yield misleading false negatives or incomplete data. This protocol outlines a multi-parametric approach to correctly validate UCD38B efficacy.

Reagent Preparation & Chemical Handling

Compound Identity:

-

Parent: Amiloride (C5-substituted derivative)[1][3][4][5][6][7][8]

-

Physicochemical Property: Highly hydrophobic (Lipophilic). This is critical for its cell permeability compared to its analog UCD74A.

Stock Solution Protocol:

-

Solvent: Dissolve lyophilized UCD38B powder in high-grade sterile DMSO (Dimethyl Sulfoxide).

-

Concentration: Prepare a master stock at 250 mM .

-

Note: UCD38B requires higher working concentrations (IC50 ~50–150 µM) compared to nanomolar kinase inhibitors. High stock concentration prevents solvent toxicity (<0.5% DMSO final).

-

-

Storage: Aliquot into light-protected (amber) tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute immediately prior to use in pre-warmed culture media. Vortex vigorously as the compound acts like a lipid and can precipitate in aqueous media if not mixed well.

Core Protocol A: Quantitative Cytotoxicity (LDH Release Assay)

Rationale: Since UCD38B causes necrotic membrane rupture (oncosis/swelling), the release of Lactate Dehydrogenase (LDH) into the supernatant is the most direct and kinetically accurate measure of its cytotoxicity, superior to metabolic assays for this specific mechanism.

Materials:

-

Target Cells (e.g., U87MG Glioma, MDA-MB-231 Breast Cancer)

-

LDH Cytotoxicity Detection Kit (Colorimetric)

-

Positive Control: 1% Triton X-100 (Total Lysis)

-

Negative Control: UCD74A (Impermeant analog - expected to be inactive)

Step-by-Step Workflow:

-

Seeding:

-

Plate cells in 96-well plates at optimized density (e.g., 5,000–10,000 cells/well).

-

Incubate for 24 hours to allow attachment.

-

-

Treatment:

-

Remove spent media.

-

Add fresh media containing UCD38B in a dose-response range: 0, 10, 50, 100, 200, 300 µM .

-

Crucial Control: Include a "Solvent Control" well with equivalent DMSO volume (e.g., 0.1%).

-

Negative Control:[3] Treat parallel wells with UCD74A (250 µM) to verify that cytotoxicity is due to permeation and not extracellular uPA inhibition.

-

-

Incubation:

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

Note: Morphological changes (ER swelling) can be seen as early as 2 hours.[9]

-

-

Supernatant Harvest:

-

Centrifuge the plate at 250 x g for 4 minutes to pellet debris.

-

Transfer 50 µL of supernatant from each well to a new clear-bottom 96-well plate.

-

-

Detection:

-

Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+ + Tetrazolium salt).

-

Incubate at Room Temperature (RT) for 30 minutes in the dark.

-

-

Measurement:

-

Measure Absorbance at 490 nm (reference 600 nm).

-

-

Calculation:

Core Protocol B: Mechanistic Validation (AIF Translocation)

Rationale: To prove the death is UCD38B-specific (necroptosis) and not generic toxicity, you must demonstrate the translocation of AIF (Apoptosis-Inducing Factor) from the mitochondria to the nucleus. This is the hallmark of the UCD38B mechanism.

Materials:

-

Anti-AIF Antibody (Primary)[3]

-

Fluorescent Secondary Antibody (e.g., Alexa Fluor 488)[3]

-

DAPI (Nuclear Stain)[3]

-

MitoTracker Red (Optional, for mitochondrial co-localization)

Step-by-Step Workflow:

-

Seeding: Plate cells on sterile glass coverslips or confocal-grade dishes.

-

Treatment: Treat cells with 150–250 µM UCD38B for 2 to 4 hours .

-

Note: This is a rapid event. 24 hours is often too late; the nucleus will already be condensed.

-

-

Fixation:

-

Permeabilization & Blocking:

-

Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

Block with 5% BSA/PBS for 1 hour.

-

-

Staining:

-

Incubate with Anti-AIF (1:100) overnight at 4°C.

-

Wash 3x with PBS.

-

Incubate with Secondary Ab (Green) + DAPI (Blue) for 1 hour at RT.

-

-

Imaging:

-

Confocal Microscopy: Look for the shift of Green signal (AIF) from a punctate cytoplasmic pattern (mitochondria) to a diffuse overlap with the Blue signal (Nucleus).

-

Core Protocol C: Caspase-Independence Verification

Rationale: UCD38B efficacy should remain unchanged in the presence of caspase inhibitors. This distinguishes it from standard apoptotic agents (like Staurosporine).

Experimental Design:

-

Pre-treatment: Pre-incubate cells with 20 µM z-VAD-fmk (Pan-caspase inhibitor) for 1 hour.[3]

-

Treatment: Add UCD38B (IC50 concentration) in the continued presence of z-VAD-fmk.

-

Readout: Perform LDH assay after 24 hours.

-

Expected Result:

-

UCD38B + z-VAD: High Cytotoxicity (No rescue).

-

Staurosporine + z-VAD (Control): Low Cytotoxicity (Rescued).

-

Data Interpretation & Troubleshooting

| Observation | Interpretation | Troubleshooting / Verification |

| High LDH release, Low Caspase 3/7 activity | Successful UCD38B Mechanism. Indicates membrane rupture and necrosis without apoptotic cascade. | Confirm with AIF staining (Protocol B).[3] |

| No Cytotoxicity at <50 µM | Normal. UCD38B is a low-affinity structural derivative; it often requires 100 µM+ for efficacy. | Increase concentration range to 300 µM. |

| Precipitation in media | Solubility Issue. | Ensure DMSO stock is 250 mM. Vortex media immediately upon addition. Do not store diluted media. |

| Cytotoxicity in UCD74A Control | Non-specific toxicity. | Check cell density. UCD74A (impermeant) should be non-toxic up to 250 µM. |

| Massive vacuolization seen in microscopy | ER Stress/Dilation. | This is a hallmark of UCD38B. Can be validated via EM or ER-Tracker dyes. |

Mechanistic Pathway Visualization

The following diagram illustrates the unique "Mis-trafficking" mechanism of action for UCD38B.

Caption: UCD38B induces cell death by mis-trafficking uPA to mitochondria, triggering AIF-mediated necrosis.[2][3][4]

References

-

Leon, L. J., Pasupuleti, N., Gorin, F., & Carraway, K. L. (2013). A Cell-Permeant Amiloride Derivative Induces Caspase-Independent, AIF-Mediated Programmed Necrotic Death of Breast Cancer Cells.[7][9][11] PLOS ONE, 8(4), e63038.

-

Pasupuleti, N., Leon, L., Carraway, K. L., & Gorin, F. (2013).[5] 5-Benzylglycinyl-Amiloride Kills Proliferating and Nonproliferating Malignant Glioma Cells through Caspase-Independent Necroptosis Mediated by Apoptosis-Inducing Factor.[7] Journal of Pharmacology and Experimental Therapeutics, 344(3), 600–615.

-

Gorin, F., et al. (2015).[12] Novel drug mechanism that fights brain cancer.[2][12] University of California Davis Health News.

Sources

- 1. A cell-permeant amiloride derivative induces caspase-independent, AIF-mediated programmed necrotic death of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scientists describe novel drug mechanism that fights brain cancer | University of California [universityofcalifornia.edu]

- 3. 5-Benzylglycinyl-Amiloride Kills Proliferating and Nonproliferating Malignant Glioma Cells through Caspase-Independent Necroptosis Mediated by Apoptosis-Inducing Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mis-Trafficking of Endosomal Urokinase Proteins Triggers Drug-Induced Glioma Nonapoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Antifungal Activity of HMA, an Amiloride Analog and Inhibitor of Na+/H+ Exchangers [frontiersin.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. A Cell-Permeant Amiloride Derivative Induces Caspase-Independent, AIF-Mediated Programmed Necrotic Death of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. plos.figshare.com [plos.figshare.com]

- 10. A Cell-Permeant Amiloride Derivative Induces Caspase-Independent, AIF-Mediated Programmed Necrotic Death of Breast Cancer Cells | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Scientists identify novel drug mechanism that fights brain cancer - Tanzania News, Business and Technology News Tanzania [123tanzania.com]

Application Notes and Protocols: Investigating the Functional Role of the Long Non-coding RNA uc.38 in Breast Cancer Cell Lines

Authored by: Senior Application Scientist

Introduction

Breast cancer remains a highly heterogeneous disease, with its progression and therapeutic response being governed by a complex interplay of genetic and epigenetic factors.[1][2] Among the emerging players in the regulatory landscape of cancer are long non-coding RNAs (lncRNAs), transcripts longer than 200 nucleotides with no protein-coding capacity.[3] A specific class of lncRNAs, known as transcribed ultraconserved regions (T-UCRs), are absolutely conserved across multiple species and are increasingly implicated in tumorigenesis.[3]

This document focuses on the T-UCR uc.38 , which has been identified as a critical tumor suppressor in breast cancer.[3] Studies have demonstrated that uc.38 expression is significantly downregulated in breast cancer tissues and cell lines.[3] Functionally, the upregulation of uc.38 has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells.[3] This application note will provide a comprehensive guide for researchers to investigate the functional consequences of modulating uc.38 expression in various breast cancer cell lines. Instead of determining an optimal concentration of a small molecule, the focus here is on elucidating the biological impact of this key lncRNA.

The uc.38 Signaling Axis in Breast Cancer

The tumor-suppressive function of uc.38 is attributed to its ability to negatively regulate the expression of the Pre-B-Cell Leukemia Homeobox 1 (PBX1) protein.[3] PBX1, a transcription factor, is known to upregulate the anti-apoptotic protein Bcl-2. By downregulating PBX1, uc.38 leads to a subsequent decrease in Bcl-2 levels, thereby promoting the intrinsic apoptotic pathway in breast cancer cells.[3] Understanding this pathway is crucial for interpreting the results of functional assays following uc.38 modulation.

Caption: The uc.38/PBX1/Bcl-2 signaling pathway in breast cancer.

Experimental Workflow for Functional Analysis of uc.38

The following workflow provides a systematic approach to studying the effects of uc.38 in breast cancer cell lines. It involves modulating the expression of uc.38 and then assessing the phenotypic outcomes through various functional assays.

Caption: A generalized workflow for studying uc.38 function.

Protocols for Modulating uc.38 Expression

The choice of breast cancer cell lines is critical and should ideally include representatives of different subtypes (e.g., Luminal A: MCF-7; Triple-Negative: MDA-MB-231) to assess subtype-specific effects.[4]

Protocol 1: Overexpression of uc.38 using a Plasmid Vector

This protocol describes the transient transfection of a plasmid containing the uc.38 sequence to increase its intracellular levels.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Plasmid vector containing the full-length uc.38 sequence (e.g., pcDNA3.1-uc.38)

-

Empty plasmid vector as a negative control (e.g., pcDNA3.1)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

6-well plates

-

Opti-MEM I Reduced Serum Medium

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for uc.38 and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Seeding: 24 hours prior to transfection, seed the breast cancer cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection Complex Preparation:

-

For each well, dilute 2.5 µg of plasmid DNA (pcDNA3.1-uc.38 or empty vector) into 125 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine 3000 into 125 µL of Opti-MEM.

-

Combine the diluted DNA and diluted Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature.

-

-

Transfection: Add the 250 µL of DNA-lipid complex to each well.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

Validation of Overexpression:

-

After the incubation period, harvest the cells and extract total RNA using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of uc.38, normalized to the housekeeping gene.

-

Protocol 2: Knockdown of uc.38 using siRNA

This protocol uses small interfering RNA (siRNA) to specifically target and degrade uc.38 transcripts.

Materials:

-

Breast cancer cell lines

-

Complete growth medium

-

siRNA targeting uc.38

-

Non-targeting siRNA as a negative control

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

6-well plates

-

Opti-MEM I Reduced Serum Medium

-

RNA extraction and qRT-PCR reagents (as in Protocol 1)

Procedure:

-

Cell Seeding: Seed cells as described in Protocol 1.

-

Transfection Complex Preparation:

-

For each well, dilute 30 pmol of siRNA (uc.38-specific or negative control) into 125 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 125 µL of Opti-MEM.

-

Combine the diluted siRNA and diluted RNAiMAX, mix gently, and incubate for 5 minutes at room temperature.

-

-

Transfection: Add the 250 µL of siRNA-lipid complex to each well.

-

Incubation: Incubate the cells for 48-72 hours.

-

Validation of Knockdown: Validate the reduction in uc.38 expression using qRT-PCR as described in Protocol 1.

Protocols for Functional Assays

After validating the modulation of uc.38 expression, the following assays can be performed to assess the functional consequences.

Protocol 3: Cell Viability Assessment using Resazurin Assay

The resazurin assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.[5][6][7]

Materials:

-

Transfected cells from Protocols 1 or 2

-

96-well plates

-

Resazurin sodium salt solution (0.15 mg/mL in PBS)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Following transfection, detach the cells and seed them in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubation: Incubate the plate for 24-72 hours.

-

Assay:

-

Add 10 µL of resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

-

Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

-

Data Analysis: Express the viability of the uc.38-modulated cells as a percentage of the control (empty vector or non-targeting siRNA).

Protocol 4: Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.[8][9][10]

Materials:

-

Transfected cells

-

6-well plates

-

Complete growth medium

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

PBS

Procedure:

-

Cell Seeding: Seed a low number of transfected cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 3-4 days.

-

Staining:

-

Wash the wells twice with PBS.

-

Fix the colonies with 1 mL of methanol for 15 minutes.

-

Remove the methanol and add 1 mL of crystal violet solution to each well. Incubate for 15 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

-

Quantification: Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.

Data Presentation and Interpretation

The results from the functional assays should be presented clearly to allow for straightforward interpretation.

Table 1: Example Data for Cell Viability (Resazurin Assay) at 48h Post-Transfection

| Cell Line | Transfection Group | Relative Fluorescence Units (RFU) (Mean ± SD) | Cell Viability (%) |

| MCF-7 | Empty Vector | 8543 ± 412 | 100 |

| pcDNA3.1-uc.38 | 5126 ± 355 | 60.0 | |

| MDA-MB-231 | Empty Vector | 9211 ± 530 | 100 |

| pcDNA3.1-uc.38 | 6079 ± 488 | 66.0 |

Interpretation: The overexpression of uc.38 leads to a significant reduction in the viability of both MCF-7 and MDA-MB-231 breast cancer cell lines, consistent with its proposed tumor-suppressive role.

Table 2: Example Data for Colony Formation Assay

| Cell Line | Transfection Group | Number of Colonies (Mean ± SD) | Plating Efficiency (%) |

| MCF-7 | Non-targeting siRNA | 215 ± 18 | 43.0 |

| uc.38 siRNA | 344 ± 25 | 68.8 | |

| MDA-MB-231 | Non-targeting siRNA | 188 ± 15 | 37.6 |

| uc.38 siRNA | 291 ± 21 | 58.2 |

Interpretation: The knockdown of uc.38 expression results in an increased number of colonies, indicating that reduced levels of uc.38 enhance the long-term proliferative and survival capacity of breast cancer cells.

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the functional role of the lncRNA uc.38 in breast cancer cell lines. By systematically modulating its expression and assessing the impact on cell viability and clonogenic survival, researchers can gain valuable insights into its tumor-suppressive mechanisms. These studies are essential for validating uc.38 as a potential therapeutic target for breast cancer.

References

-

Shi, Y., et al. (2017). uc.38 induces breast cancer cell apoptosis via PBX1. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). UCD cell line oncogenic alterations as determined by oncomine comprehensive assay v3. ResearchGate. Available at: [Link]

-

Borcherding, N., et al. (2020). New generation breast cancer cell lines developed from patient-derived xenografts. PMC. Available at: [Link]

-

Reyes-Gordillo, K., et al. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. PMC - PubMed Central. Available at: [Link]

-

Hossain, M., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. NIH. Available at: [Link]

-

Wang, Y., et al. (2022). Discovery of novel covalent selective estrogen receptor degraders against endocrine-resistant breast cancer. PMC - PubMed Central. Available at: [Link]

-

National Library of Medicine. (2024). Signaling pathway dysregulation in breast cancer. PMC. Available at: [Link]

-

ResearchGate. (n.d.). IC50 values for breast cancer cell lines. ResearchGate. Available at: [Link]

-

Stepanenko, A., et al. (2016). Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon. PMC. Available at: [Link]

-

Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC. Available at: [Link]

-

Bio-protocol. (n.d.). Clonogenic Assay. Bio-protocol. Available at: [Link]

-

BMG LABTECH. (n.d.). Resazurin assay for cell viability & cytotoxicity. BMG LABTECH. Available at: [Link]

-

National Library of Medicine. (2023). Molecular Insights on Signaling Cascades in Breast Cancer: A Comprehensive Review. PMC. Available at: [Link]

-

National Library of Medicine. (2024). Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer. PMC. Available at: [Link]

-

National Library of Medicine. (2014). The Soft Agar Colony Formation Assay. PMC. Available at: [Link]

-

Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Available at: [Link]

-

National Library of Medicine. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. PMC. Available at: [Link]

-

Al-Bawab, A., et al. (2021). Signal Transduction Pathways in Breast Cancer: The Important Role of PI3K/Akt/mTOR. PMC. Available at: [Link]

-

European Pharmaceutical Review. (2022). A new mechanism of drug resistance discovered for breast cancer. European Pharmaceutical Review. Available at: [Link]

-

ResearchGate. (n.d.). IC50 values for breast cancer and normal cell lines after 24 h, 48 h and 72 h of incubation with SFN. ResearchGate. Available at: [Link]

-

Agilent. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays. Agilent. Available at: [Link]

-

YouTube. (2025). The Use of Oral Selective Estrogen Receptor Degraders for HR-Positive Metastatic Breast Cancer. YouTube. Available at: [Link]

-

Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-Phase Clinical Pharmacology Studies”. Anticancer Research. Available at: [Link]

-

ResearchGate. (n.d.). Comparison of cytotoxicity assay (MTT vs. resazurin) of colorectal adenocarcinoma cells against free DOX at different concentrations and incubation times. ResearchGate. Available at: [Link]

-

University of Illinois Urbana-Champaign. (2023). Unprecedented Compound Takes a Step Toward Breast Cancer Clinical Trials. School of Molecular & Cellular Biology. Available at: [Link]

-

ResearchGate. (2025). (PDF) Clonogenic assay of cells. ResearchGate. Available at: [Link]

-

Friends of Cancer Research. (n.d.). Optimizing Dosing in Oncology Drug Development. Friends of Cancer Research. Available at: [Link]

-

BioMedicine. (2025). Unveiling Role of Oncogenic Signalling Pathways in Complicating Breast Cancer. BioMedicine. Available at: [Link]

-

ResearchGate. (2025). (PDF) Downstream Signaling of Inflammasome Pathway Affects Patients' Outcome in the Context of Distinct Molecular Breast Cancer Subtypes. ResearchGate. Available at: [Link]

-

Frontiers. (2018). Searching Synergistic Dose Combinations for Anticancer Drugs. Frontiers. Available at: [Link]

-

National Library of Medicine. (2018). Molecular characterization of breast cancer cell response to metabolic drugs. PMC. Available at: [Link]

Sources

- 1. New generation breast cancer cell lines developed from patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling pathway dysregulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uc.38 induces breast cancer cell apoptosis via PBX1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Resazurin Assay Kit (Cell Viability) (ab129732) | Abcam [abcam.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

Application Note: Optimized In Vivo Formulation of UCD38B (uPA Inhibitor)

Executive Summary & Compound Profile

Physicochemical Challenge

UCD38B is a hydrophobic small molecule with limited aqueous solubility. Successful in vivo administration requires a vehicle that balances lipophilicity (to dissolve the drug) and hydrophilicity (to be compatible with physiological fluids).

This guide details the "10/40/5/45" formulation strategy , utilizing PEG300 and Tween 80 to create a stable, clear solution suitable for Intraperitoneal (IP) or Intravenous (IV) administration.

| Parameter | Detail |

| Compound Name | UCD38B Hydrochloride |

| Target | uPA (Intracellular) |

| Primary Mechanism | Mitochondrial depolarization, AIF release, Programmed Necrosis |

| Solubility in Water | Poor (Requires co-solvents) |

| Target Concentration | 0.83 mg/mL - 2.5 mg/mL (formulation dependent) |

| Vehicle Components | DMSO, PEG300, Tween 80, Saline (0.9% NaCl) |

Formulation Strategy & Mechanism

The formulation relies on a co-solvent system . We use a stepwise reduction in solvent power to transition the hydrophobic drug into an aqueous environment without precipitation.

-

DMSO (10%): Acts as the primary solvent. It breaks the crystal lattice of UCD38B, creating a highly concentrated stock.

-

PEG300 (40%): Polyethylene Glycol 300 acts as a secondary co-solvent. It has a lower dielectric constant than water but is miscible with it. It "bridges" the gap between the DMSO-solvated drug and the final aqueous phase.

-

Tween 80 (5%): Polysorbate 80 is a non-ionic surfactant. It forms micelles or stabilizes the drug at the interface, preventing the "crashing out" (precipitation) that often occurs when the aqueous phase is added.

-